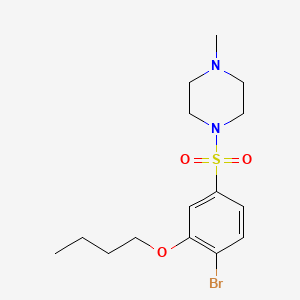
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CH-223191, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating various physiological and biochemical processes in the body.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively used in scientific research to study the role of AhR in various physiological and pathological conditions. AhR is known to play a crucial role in regulating immune responses, cell differentiation, and metabolism. Therefore, this compound has been used to investigate the role of AhR in various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves its ability to selectively bind to AhR and block its activation. AhR activation leads to the transcription of various genes involved in cellular processes. By blocking AhR activation, this compound inhibits the transcription of these genes and alters the physiological and biochemical processes regulated by AhR.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of AhR activation by this compound has been shown to reduce inflammation, inhibit tumor growth, and modulate metabolic processes. Additionally, this compound has been found to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its selectivity for AhR. This allows researchers to specifically target AhR-mediated processes without affecting other cellular processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups. Additionally, this compound has a short half-life, which can limit its efficacy in certain experimental models.
Zukünftige Richtungen
There are several future directions for 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide research. One potential direction is to investigate the role of AhR in the regulation of the gut microbiome and its impact on human health. Additionally, this compound could be used to study the role of AhR in the development and progression of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the potential use of this compound as a therapeutic agent for various diseases could also be explored.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its selectivity for AhR makes it a valuable tool for investigating the role of AhR in various physiological and pathological conditions. While there are limitations to its use in lab experiments, the future directions for this compound research are promising and could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This method has been validated through various studies and has been found to be reproducible and efficient.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-hydroxypropyl)-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-7-4-10(17-3)11(5-9(7)12)18(15,16)13-6-8(2)14/h4-5,8,13-14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHILDOXBSUIDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B604735.png)
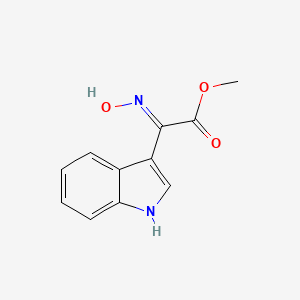
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methoxybenzamide](/img/structure/B604740.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propanamide](/img/structure/B604742.png)
![1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]-4-methylpiperazine](/img/structure/B604744.png)
![4-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B604745.png)
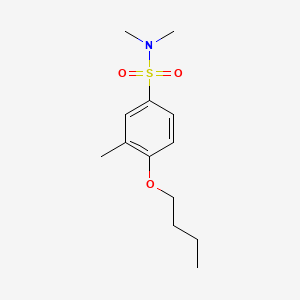

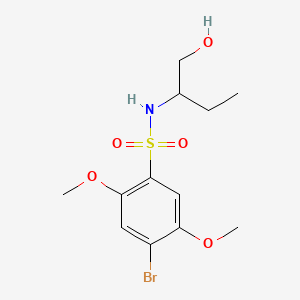
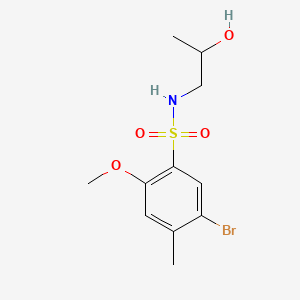
![4-butoxy-N-[(oxolan-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B604752.png)
